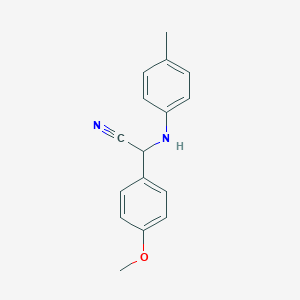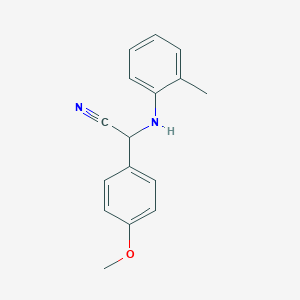![molecular formula C14H14Cl2N2O4S2 B215688 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B215688.png)
2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide, also known as DCSB, is a sulfonamide-based compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. DCSB has been reported to have various biological activities, including anti-inflammatory, anti-tumor, anti-angiogenic, and anti-microbial effects.
作用机制
The exact mechanism of action of 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide is not fully understood. However, it has been reported to inhibit the activity of carbonic anhydrase IX by binding to the active site of the enzyme. Carbonic anhydrase IX is involved in the regulation of pH in tumor cells, and its overexpression is associated with poor prognosis in many solid tumors. In addition, 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has also been reported to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune responses.
Biochemical and Physiological Effects:
2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of pH in tumor cells. 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has been shown to have anti-microbial effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
实验室实验的优点和局限性
2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has been shown to have various biological activities, including anti-inflammatory, anti-tumor, anti-angiogenic, and anti-microbial effects, which make it a useful tool compound for investigating various biological processes. However, 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide also has some limitations for lab experiments. It has been reported to have low solubility in some solvents, which can affect its bioavailability. In addition, 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has been shown to have some cytotoxic effects on normal cells, which can limit its use in some experiments.
未来方向
There are several future directions for the research on 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide. One possible direction is to investigate the potential of 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide as a therapeutic agent for the treatment of cancer. 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and its anti-tumor activity could be further explored. Another possible direction is to investigate the potential of 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide as an anti-inflammatory agent. 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, and its anti-inflammatory activity could be further investigated. Furthermore, the mechanism of action of 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide could be further explored to better understand its biological effects.
合成方法
2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide can be synthesized by the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-aminobenzenesulfonamide in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane at room temperature. The resulting product is then purified by recrystallization from a suitable solvent.
科学研究应用
2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has been widely used in scientific research as a tool compound to investigate various biological processes. It has been reported to inhibit the activity of carbonic anhydrase IX, a transmembrane protein that is overexpressed in many solid tumors. 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, 2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has been shown to have anti-microbial effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
属性
产品名称 |
2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide |
|---|---|
分子式 |
C14H14Cl2N2O4S2 |
分子量 |
409.3 g/mol |
IUPAC 名称 |
2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C14H14Cl2N2O4S2/c15-11-3-6-13(16)14(9-11)24(21,22)18-8-7-10-1-4-12(5-2-10)23(17,19)20/h1-6,9,18H,7-8H2,(H2,17,19,20) |
InChI 键 |
KVMUWOXYZWXIPS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)N |
规范 SMILES |
C1=CC(=CC=C1CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B215605.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B215606.png)
![6-Amino-4-(3-hydroxyphenyl)-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215610.png)


![2-[2-(Benzyloxy)phenyl]-1-(2-methylphenyl)-5-oxo-2-pyrrolidinecarbonitrile](/img/structure/B215617.png)
![2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile](/img/structure/B215621.png)
![6-Amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215623.png)
![6-Amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215630.png)
![(4Z)-6-amino-4-(5-bromo-2-oxo-1H-indol-3-ylidene)-3-pyridin-3-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215631.png)
![2-(1,3-benzothiazol-2-yl)-5-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B215635.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)thio]-N,N-dipropylacetamide](/img/structure/B215636.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(phenylsulfonyl)acetamide](/img/structure/B215642.png)
![ethyl 4-{[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B215648.png)